1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 2-methoxybenzylamine with maleic anhydride. The reaction is carried out in a suitable solvent such as ethanol or acetic acid under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction could produce dihydropyrrole derivatives.
Scientific Research Applications
1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A hallucinogenic compound with a similar methoxyphenylmethyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a methoxyphenyl group and similar structural features.
Uniqueness
1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c1-16-10-5-3-2-4-9(10)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3 |
InChI Key |
INTANGYVJGGIGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C=CC2=O |
Origin of Product |
United States |
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